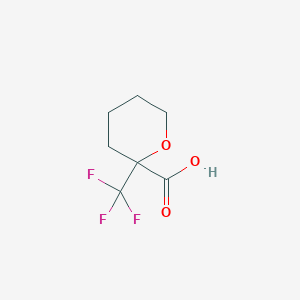

2-(Trifluoromethyl)oxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Trifluoromethyl)oxane-2-carboxylic acid is an organic compound with the CAS Number: 2229402-19-9 . It has a molecular weight of 198.14 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-2H-pyran-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12) . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, α-arylated carboxylic acids, esters, and amides can be synthesized from exhaustive defluorination of α-trifluoromethyl alkenes in the presence of alkyltrifluoroborates, water, and nitrogen/oxygen nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.14 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Electrophilic Reagents Replacement

Triflic acid and its derivatives have been foundational in synthetic chemistry as electrophilic sources. However, their reactivity limitations with weakly basic substrates led to the exploration of carborane reagents, which exhibit increased electrophilicity and reduced nucleophilic reactivity of the anion, enabling reactions with substrates inert to traditional reagents (Reed, 2010).

Lewis Acidity Enhancement

The study of a triarylborane bearing three o-carborane cages showed an order-of-magnitude greater fluoride ion affinity compared to mono-carborane substituted triarylborane, demonstrating the effect of multiple carborane substitutions on enhancing Lewis acidity (Lee et al., 2011).

Carboxylation Utilizing CO2

Cobalt and nickel-catalyzed reductive carboxylation of alkenyl triflates using CO2 at room temperature showcases an efficient method to convert various substrates into α,β-unsaturated carboxylic acids, highlighting a sustainable application of CO2 in organic synthesis (Nogi et al., 2015).

Amidation Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a critical reaction for α-dipeptide synthesis, demonstrating the importance of the ortho-substituent on the catalyst’s performance (Wang et al., 2018).

Trifluoromethylation Techniques

Research into the trifluoromethylation of boronic acids with (trifluoromethyl)trimethylsilane under copper-mediated oxidative conditions expanded the toolkit for introducing trifluoromethyl groups into organic molecules, crucial for developing pharmaceuticals and agrochemicals (Chu & Qing, 2010).

Photocatalysis for Fluoromethylation

Photoredox catalysis emerged as a powerful method for radical fluoromethylation of carbon-carbon multiple bonds, a technique enhancing the synthesis of organofluorine compounds, which are valuable in various industries (Koike & Akita, 2016).

Environmental Applications

The photocatalytic decomposition of perfluorooctanoic acid (PFOA) using TiO2 and oxalic acid as a hole-scavenger represents a significant advancement in environmental remediation techniques, offering a method to break down persistent pollutants (Wang & Zhang, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIUVWBLDQWCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2970499.png)

![Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate](/img/structure/B2970500.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)